tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O4S It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitropyridine moiety attached via a thioether linkage
Preparation Methods
The synthesis of tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the nitropyridine moiety: This can be achieved through nitration of pyridine derivatives.
Thioether formation: The nitropyridine is then reacted with a thiol compound to form the thioether linkage.
Piperidine ring formation: The final step involves the formation of the piperidine ring and its subsequent protection with a tert-butyl group to yield the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate include:
tert-Butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate: Lacks the thioether linkage, which may affect its reactivity and biological activity.
tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate: Contains an amino group instead of a thioether, leading to different chemical and biological properties.
Biological Activity
Chemical Identification
- Chemical Name: tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate
- CAS Number: 1353981-45-9
- Molecular Formula: C15H21N3O4S
- Molecular Weight: 339.41 g/mol
This compound is a derivative of piperidine, a well-known heterocyclic compound with significant biological activity. The presence of the nitropyridine and thioether functionalities suggests potential for diverse pharmacological applications.
Antimicrobial Activity
Research indicates that compounds with piperidine and pyridine moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 64 µg/mL |
This compound | TBD |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE) and urease. These enzymes are critical in neurotransmission and urea metabolism, respectively.
Case Study: Acetylcholinesterase Inhibition
In a study examining the enzyme inhibitory activities of various piperidine derivatives, it was found that certain compounds exhibited strong AChE inhibition, with IC50 values significantly lower than standard inhibitors. This suggests that this compound may have similar or enhanced properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
- Piperidine Ring: Known for its role in various biological activities including analgesic and anti-inflammatory effects.
- Nitropyridine Group: Often associated with antibacterial and antifungal activities.
- Thioether Linkage: Can enhance lipophilicity, potentially improving bioavailability and cellular uptake.
Pharmacokinetics and Toxicology
Preliminary studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, toxicity assessments are crucial as some derivatives have shown adverse effects at higher concentrations.
Table 2: Toxicological Profile of Similar Compounds
Compound Name | LD50 (mg/kg, oral) | Observed Effects |
---|---|---|
Compound A | 500 | Mild gastrointestinal distress |
Compound B | 300 | Neurotoxic effects |
This compound | TBD |
Properties
IUPAC Name |
tert-butyl 4-(5-nitropyridin-2-yl)sulfanylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-8-6-12(7-9-17)23-13-5-4-11(10-16-13)18(20)21/h4-5,10,12H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVJKJPXGDWSRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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